molecular formula C18H11BrClN B13363872 3-Bromo-1-chloro-9-phenyl-9H-carbazole

3-Bromo-1-chloro-9-phenyl-9H-carbazole

Cat. No.: B13363872
M. Wt: 356.6 g/mol
InChI Key: CLTYJDOUCCOWNA-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-9-phenyl-9H-carbazole is a versatile and high-value synthetic intermediate designed for advanced research and development in the fields of organic electronics and medicinal chemistry. Its multi-halogenated structure provides distinct sites for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, making it a crucial building block for constructing complex molecular architectures. In optoelectronic materials research, this compound serves as a premium precursor for synthesizing novel host and emitter materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices . The carbazole core is renowned for its excellent charge-transport properties and high triplet energy, which are essential for developing efficient, stable, and high-performance display and lighting technologies . The specific incorporation of bromine and chlorine at the 3 and 1 positions allows researchers to precisely engineer the molecular structure of final materials to fine-tune properties like energy levels, band gaps, and thermal stability. For pharmaceutical research , the carbazole scaffold is a recognized pharmacophore with a broad spectrum of reported biological activities. This intermediate can be utilized in the design and synthesis of new chemical entities for investigating potential therapeutic applications . The structural features of this particular compound may be leveraged to develop molecules targeting various disease pathways. This product is offered with guaranteed high purity and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult relevant Safety Data Sheets (SDS) and handle the material in accordance with best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11BrClN

Molecular Weight

356.6 g/mol

IUPAC Name

3-bromo-1-chloro-9-phenylcarbazole

InChI

InChI=1S/C18H11BrClN/c19-12-10-15-14-8-4-5-9-17(14)21(18(15)16(20)11-12)13-6-2-1-3-7-13/h1-11H

InChI Key

CLTYJDOUCCOWNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC(=C4)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 1 Chloro 9 Phenyl 9h Carbazole

General Strategies for Carbazole (B46965) Core Synthesis

The construction of the fundamental carbazole nucleus is the initial and critical phase in the synthesis of 3-Bromo-1-chloro-9-phenyl-9H-carbazole. Over the years, a variety of methods have been developed, ranging from classical name reactions to modern catalytic approaches. nih.gov

Classical Approaches

Traditional methods for carbazole synthesis have been foundational in organic chemistry. These include reactions like the Borsche–Drechsel cyclization, the Graebe–Ullmann synthesis, and the Bucherer carbazole synthesis. While historically significant, these methods often require harsh reaction conditions and may lack the efficiency and regioselectivity offered by more contemporary techniques. nih.gov

Modern Annulation and Cyclization Reactions

Modern synthetic chemistry has introduced a host of more efficient and selective methods for constructing the carbazole core. nih.gov Transition metal-catalyzed reactions, in particular, have become powerful tools. chim.it Palladium-catalyzed intramolecular C-H amination reactions have demonstrated the ability to produce carbazoles in moderate to excellent yields. bohrium.com The Cadogan cyclization is another effective route for preparing various azaheterocycles, including carbazoles, from nitro-based substrates. bohrium.com Furthermore, innovative strategies involving annulation, C-H activation, carboamination, hydroarylation, and cycloaddition reactions have expanded the synthetic chemist's toolkit for accessing diverse carbazole structures. nih.gov

Strategies for N-Phenyl Functionalization of the Carbazole Core

Once the carbazole core is established, the next key step is the introduction of the phenyl group at the nitrogen atom. This transformation is crucial for achieving the target 9-phenylcarbazole (B72232) structure.

N-Alkylation Approaches

The N-phenylation of a pre-formed carbazole can be achieved through several N-alkylation strategies. A common approach involves the reaction of the carbazole with a suitable phenylating agent. For instance, the synthesis of 3-bromo-9-phenylcarbazole (B73726) has been accomplished using 3-bromocarbazole and iodobenzene (B50100) as starting materials. chemicalbook.com This transformation can be catalyzed by palladium complexes, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), in the presence of a phosphine (B1218219) ligand. chemicalbook.com Another method utilizes copper catalysis in the presence of a crown ether. chemicalbook.com

ReactantsCatalyst/ReagentsSolventYield
3-Bromo-9H-carbazole, IodobenzenePd2(dba)3, TributylphosphineToluene87.22%
3-Bromo-9H-carbazole, Bromobenzene (B47551)Copper, Dibenzo-18-crown-6 (B77160), Potassium acetateDMF71%

This table presents data on different N-alkylation approaches for carbazole derivatives.

Metalation of 9-Phenylcarbazole

While not a direct N-phenylation method, the metalation of an existing 9-phenylcarbazole is a key strategy for subsequent functionalization. Directed lithiation, for example, can be used to introduce substituents at specific positions on the carbazole ring system. chim.it This approach is particularly useful for accessing positions that are not readily functionalized through electrophilic aromatic substitution.

Regioselective Halogenation Approaches for Carbazole Derivatives

The final and most challenging aspect of synthesizing this compound is the precise introduction of the bromine and chlorine atoms at the C-3 and C-1 positions, respectively. The inherent reactivity of the carbazole ring system can lead to a mixture of halogenated isomers, making regioselectivity a critical consideration.

The functionalization at the C-3 and C-6 positions of carbazole is often readily achieved through electrophilic aromatic substitution reactions. chim.it However, achieving substitution at the C-1 position typically requires a directed approach. chim.it Palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective halogenation of various heterocyclic compounds. rsc.orgnih.gov This method often utilizes a directing group within the molecule to guide the halogenating agent to a specific C-H bond. rsc.org For carbazole derivatives, the nitrogen atom of the ring can potentially act as a directing group to facilitate halogenation at the ortho positions (C-1 and C-8). The choice of halogenating agent, such as N-halosuccinimides (NCS, NBS, NIS), and the reaction conditions are crucial for controlling the outcome of the halogenation. researchgate.net

A plausible synthetic route to this compound could involve the initial synthesis of 9-phenylcarbazole, followed by a regioselective bromination at the more accessible C-3 position. Subsequent directed chlorination at the C-1 position, potentially via a palladium-catalyzed C-H activation strategy, would then yield the final product. The order of halogenation events is critical to manage the directing effects of the substituents and the inherent reactivity of the carbazole nucleus.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing functional groups onto aromatic rings, including the carbazole skeleton. nih.govnih.gov This approach involves the reaction of the electron-rich carbazole ring with an electrophilic halogenating agent. The synthesis of this compound via this pathway would likely start with 9-phenyl-9H-carbazole and proceed through sequential halogenation steps. The regiochemical outcome—achieving substitution at the C1 and C3 positions—is governed by the directing effects of the carbazole nitrogen and the existing substituents on the ring.

Bromination Reagents and Conditions

The introduction of a bromine atom at the C3 position of the 9-phenyl-9H-carbazole is a critical step. Various brominating agents can be employed for this transformation, with the choice of reagent and conditions influencing the reaction's selectivity and yield. google.com

Commonly used reagents for the electrophilic bromination of activated aromatic compounds include elemental bromine (Br₂), N-bromosuccinimide (NBS), and combinations like potassium bromide (KBr) with potassium bromate (B103136) (KBrO₃). google.comresearchgate.net

Elemental Bromine (Br₂): While effective, elemental bromine can sometimes lead to poor selectivity and lower yields of the desired 3-bromo isomer. google.com Its high reactivity can also result in polybrominated byproducts.

N-Bromosuccinimide (NBS): NBS is often a preferred reagent for the regioselective bromination of arenes. nih.govresearchgate.net It is known to provide higher product yields for the synthesis of 3-bromo-9-phenylcarbazole compared to elemental bromine. google.com The reaction is typically carried out in a suitable solvent like acetonitrile. researchgate.net

KBr/KBrO₃ System: This combination generates bromine in situ and can be an effective alternative.

A patented method for synthesizing high-purity 3-bromo-N-phenylcarbazole involves dissolving N-phenylcarbazole in a solvent and adding a brominating agent and an oxidant at low temperatures (-20 to 10 °C). google.com This controlled addition helps to manage the reaction's exothermicity and improve selectivity. google.com

Brominating AgentTypical ConditionsKey FeaturesReference
Elemental Bromine (Br₂)Organic solvent, often with a Lewis acid catalyst.Highly reactive; may result in poor selectivity and over-bromination. google.com
N-Bromosuccinimide (NBS)Acetonitrile or CCl₄, often with an initiator for radical pathways or silica (B1680970) gel for electrophilic substitution.Generally provides higher yields and better regioselectivity for the 3-bromo isomer. nih.govgoogle.com
KBr/KBrO₃Acidic aqueous solution to generate Br₂ in situ.Offers a safer alternative to handling liquid bromine. google.com
Chlorination Reagents and Conditions

Following bromination, or as the initial step, chlorination is required at the C1 position. The high reactivity of chlorine often leads to polychlorination, making regioselective monochlorination challenging. acsgcipr.org A variety of electrophilic chlorinating agents are available for functionalizing aromatic rings.

The choice of reagent is critical for controlling the reaction. Common electrophilic chlorinating agents include:

N-Chlorosuccinimide (NCS): A versatile and commonly used reagent for chlorinating electron-rich aromatic and heteroaromatic compounds.

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): Another effective source of electrophilic chlorine.

Trichloroisocyanuric acid (TCCA): A safe and efficient oxidant and chlorinating agent. acsgcipr.org

Sulfuryl chloride (SO₂Cl₂): Can act as a source of electrophilic chlorine, particularly for activated aromatic systems.

The reaction conditions, such as solvent and temperature, must be carefully optimized to favor the desired 1-chloro substitution pattern on the 3-bromo-9-phenyl-9H-carbazole intermediate.

Chlorinating AgentDescriptionReference
N-Chlorosuccinimide (NCS)A mild and widely used source of electrophilic chlorine (Cl⁺). acsgcipr.org
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)An efficient reagent for the chlorination of aromatic compounds. acsgcipr.org
Trichloroisocyanuric acid (TCCA)A solid, stable, and safe source of chlorine. acsgcipr.orgacsgcipr.org
Sulfuryl chloride (SO₂Cl₂)Can be used for the chlorination of various aromatic substrates. acsgcipr.org

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct and regioselective modification of organic molecules, including carbazoles. chim.itbohrium.com This approach avoids the need for pre-functionalized starting materials and often offers superior control over the site of substitution compared to classical electrophilic substitution. snnu.edu.cn

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is particularly prominent in the field of C-H functionalization due to its high reactivity and functional group tolerance. snnu.edu.cn Palladium-catalyzed reactions can facilitate the direct halogenation of C-H bonds. These transformations often employ a directing group on the substrate, which coordinates to the metal center and positions the catalyst in close proximity to the targeted C-H bond, thereby ensuring high regioselectivity. youtube.com

For the synthesis of this compound, a directing group could be temporarily installed on the carbazole framework to direct palladium-catalyzed chlorination and bromination to the C1 and C3 positions. The catalytic cycle typically involves C-H activation to form a cyclopalladated intermediate, followed by reaction with a halogen source and reductive elimination to yield the product. nih.gov

Manganese-Catalyzed C-H Alkylation (Relevance to Halogenation Precursors)

While not a direct halogenation method, manganese-catalyzed C-H alkylation represents a relevant strategy for creating precursors to halogenated carbazoles. nih.gov Research has demonstrated that manganese catalysts can achieve selective C(sp²)-H bond alkylation of carbazoles with unactivated alkyl bromides. nih.gov This reaction proceeds through a C-H metalation step and can tolerate a diverse range of functional groups. nih.gov

The relevance of this methodology to the synthesis of this compound is indirect but strategic. One could envision a multi-step synthesis where:

A specific C-H bond (e.g., at C1 or C3) is first functionalized with an alkyl group using a manganese catalyst.

This newly installed alkyl group could then serve as a directing group for a subsequent halogenation step at a different position.

Alternatively, the alkyl group itself could be transformed into a halogen atom through further chemical manipulation, a process known as halodealkylation, or it could be used to install another functional group that is then converted to a halogen.

This approach offers a potential route to control the regiochemistry of halogenation by first installing a functional handle via manganese-catalyzed C-H activation. nih.govnih.govx-mol.com

Iodine-Catalyzed Reactions (Applicability to Bromine/Chlorine Analogs)

Molecular iodine (I₂) is known to be an effective and mild catalyst for various organic transformations. researchgate.net Its catalytic activity often stems from its ability to act as a Lewis acid, activating substrates through the formation of halogen bonds. acs.org While much of the literature focuses on iodine-catalyzed reactions, the principles may be applicable to the development of analogous bromine- and chlorine-based catalytic systems.

The mechanism of iodine catalysis often involves the activation of an electrophile or a nucleophile. acs.org In the context of halogenation, molecular iodine can be used with a strong oxidant to generate a more potent electrophilic halogenating species. researchgate.net It is plausible that molecular bromine (Br₂) or chlorine (Cl₂) could be used in a similar catalytic manner, potentially activated by an appropriate Lewis acid or co-catalyst to facilitate the electrophilic halogenation of the carbazole ring.

Furthermore, systems combining hydrohalic acids (like HBr or HCl) with an oxidant such as hydrogen peroxide (H₂O₂) under microwave irradiation have been described as environmentally benign methods for the halogenation of carbazoles and other aromatic compounds. researchgate.net This suggests that catalytic approaches are not limited to molecular halogens and that other halogen sources can be employed in catalytic cycles to generate the active halogenating species.

Microwave-Assisted Halogenation

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry for accelerating reaction rates and often improving yields. In the context of carbazole halogenation, microwave irradiation provides a rapid and efficient method for introducing halogen atoms onto the aromatic core. rsc.org This method is particularly advantageous as it can significantly reduce reaction times from hours to minutes. nih.govsemanticscholar.org

The process typically involves the carbazole substrate, a halogenating agent (such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)), and a suitable solvent in a sealed vessel, which is then exposed to microwave irradiation. nih.gov The microwave energy directly heats the reactants and solvent, leading to a rapid increase in temperature and pressure, which accelerates the rate of the electrophilic substitution reaction. This technique has been described as an environmentally benign method for synthesizing halogenoarenes. rsc.org For the synthesis of a di-halogenated compound like this compound, a sequential microwave-assisted approach would be necessary, carefully controlling the stoichiometry of the halogenating agents.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Hours (e.g., 1-8 hours)Minutes (e.g., 15-30 minutes) nih.gov, semanticscholar.org
Energy Efficiency LowerHigher
Temperature Control Bulk heating, slower responseDirect molecular heating, rapid
Typical Yields Often lower to moderateModerate to good nih.gov

Mechanistic Insights into Regioselectivity

The regioselectivity of the halogenation of 9-phenyl-9H-carbazole is governed by the electronic properties of the carbazole ring system and the directing effects of the substituents. The carbazole nucleus is an electron-rich aromatic system, and the nitrogen atom is a powerful ortho-, para-director. In electrophilic aromatic substitution, the positions most susceptible to attack are C-3, C-6, C-1, and C-8. The C-3 and C-6 positions are electronically favored due to the resonance stabilization provided by the nitrogen lone pair.

The introduction of the first halogen atom influences the position of the second. For instance, if bromination occurs first at the C-3 position, the bromine atom acts as a deactivating ortho-, para-director. The subsequent chlorination would then be directed to the available ortho and para positions relative to the nitrogen atom, but influenced by the deactivating effect of the bromine. The formation of the 1-chloro-3-bromo isomer is a result of the interplay between the strong activating effect of the nitrogen atom directing to the C-1 and C-3 positions and the steric hindrance and electronic effects of the existing substituents. Computational studies, such as those using Density Functional Theory (DFT), can provide detailed mechanistic insights into the transition states and reaction pathways, helping to explain the observed regioselectivity in such halogenation reactions. researchgate.net

Synthetic Routes to this compound

The synthesis of this compound is a multistep process that requires careful strategic planning to ensure the correct installation of the three different substituents—a bromine atom, a chlorine atom, and a phenyl group—at the desired positions on the carbazole scaffold.

Sequential Halogenation Strategies

A sequential halogenation strategy is the most logical approach to achieving the specific 1,3-dihalo substitution pattern. This involves the stepwise introduction of the bromine and chlorine atoms onto the 9-phenyl-9H-carbazole core.

One possible route begins with the synthesis of 9-phenyl-9H-carbazole. This intermediate is then subjected to a regioselective bromination reaction, typically using N-bromosuccinimide (NBS) in a suitable solvent, to yield 3-bromo-9-phenyl-9H-carbazole as the major product, due to the directing effect of the carbazole nitrogen. The second step involves the chlorination of this monobrominated intermediate. Using a chlorinating agent like N-chlorosuccinimide (NCS), the chlorine atom is directed to the C-1 position, influenced by the existing nitrogen and bromine substituents, to form the final product, this compound. The order of halogenation could potentially be reversed, starting with chlorination followed by bromination, although the regiochemical outcome might vary.

Introduction of 9-Phenyl Moiety

Pre-halogenation Arylation: The most common strategy involves the N-arylation of carbazole itself to first produce 9-phenyl-9H-carbazole. This intermediate is then carried forward to the sequential halogenation steps as described above.

Post-halogenation Arylation: Alternatively, the 9H-carbazole can be halogenated first to produce 3-bromo-1-chloro-9H-carbazole. This di-halogenated intermediate would then undergo N-arylation with a suitable phenylating agent (e.g., iodobenzene or bromobenzene) using a palladium or copper catalyst to install the phenyl group at the nitrogen atom. chemicalbook.com For example, 3-bromo-9H-carbazole can be reacted with bromobenzene in the presence of a copper catalyst and a phase-transfer catalyst like dibenzo-18-crown-6 to yield 3-bromo-9-phenyl-9H-carbazole. chemicalbook.com A similar reaction could be applied to a di-halogenated carbazole.

ReactionReactantsCatalyst/ReagentsTypical YieldReference
N-Arylation 3-Bromo-9H-carbazole, BromobenzeneCopper, Dibenzo-18-crown-6, K₂CO₃~71% chemicalbook.com
N-Arylation 3-Bromo-9H-carbazole, IodobenzenePd₂(dba)₃, Tributylphosphine~87% chemicalbook.com
N-Alkylation 3-Bromo-9H-carbazole, 4-chlorobenzyl chlorideKOH, DMF~85% nih.gov

Considerations for Yield and Purity in Multistep Synthesis

Purity and Byproduct Formation: Electrophilic halogenation reactions on aromatic rings can often generate isomeric byproducts. For instance, bromination of 9-phenyl-9H-carbazole might produce small amounts of 1-bromo, 6-bromo, or di-bromo isomers in addition to the desired 3-bromo product. These isomers can have very similar physical properties, making them difficult to separate.

Purification: Rigorous purification is essential after each step to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography on silica gel and recrystallization. chemicalbook.com The efficiency of these purification steps directly impacts both the yield and the purity of the subsequent step.

Characterization: Analytical techniques are crucial for confirming the identity and purity of the intermediates and the final product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the structure and the specific substitution pattern on the carbazole ring. chemicalbook.com

Chemical Transformations and Derivatives of 3 Bromo 1 Chloro 9 Phenyl 9h Carbazole

Reactivity of Bromo and Chloro Substituents

The synthetic utility of 3-Bromo-1-chloro-9-phenyl-9H-carbazole is rooted in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy and reactivity of aryl halides in this step follow the general trend: C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 3-position of the carbazole (B46965) ring is significantly more reactive than the C-Cl bond at the 1-position.

This reactivity difference enables chemoselective functionalization at the C3 position under standard palladium-catalyzed conditions, leaving the C1-chloro group intact for potential subsequent transformations under more forcing conditions. These more rigorous conditions may include higher temperatures, longer reaction times, or the use of specialized catalyst systems with highly active, electron-rich, and bulky phosphine (B1218219) ligands that can facilitate the more challenging oxidative addition of the C-Cl bond. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orglibretexts.org For this compound, these reactions offer a predictable pathway to introduce aryl, vinyl, or alkynyl substituents selectively at the C3 position.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. semanticscholar.org Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective Suzuki coupling at the C3 position.

The reaction would involve the coupling of the carbazole substrate with various aryl- or vinylboronic acids. Typical catalytic systems for such transformations on bromo-carbazoles include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and solvent is crucial for achieving high yields. nih.govsemanticscholar.org This selectivity allows for the synthesis of 3-aryl-1-chloro-9-phenyl-9H-carbazoles, which can serve as intermediates for further diversification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Note: This data is based on reactions with analogous bromo-indazole and bromo-carbazole substrates, illustrating typical conditions applicable for selective coupling at the C-Br position of this compound.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10056 nih.gov
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10052 nih.gov
Pd(dppf)Cl₂-K₂CO₃DME80HighN/A
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O80Moderate-Excellent nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and organic materials. researchgate.net For this compound, this methodology would enable the selective introduction of primary or secondary amines at the more reactive C3-bromo position.

The success of the Buchwald-Hartwig amination often depends on the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand, such as RuPhos or XPhos. researchgate.netnih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. By carefully controlling the reaction conditions, one can achieve selective mono-amination at the C3 position, yielding 3-amino-1-chloro-9-phenyl-9H-carbazole derivatives while preserving the C1-chloro substituent. nih.gov

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Pd SourceLigandBaseSolventApplicationReference
Pd(OAc)₂RuPhosNaOtBuTolueneCoupling with secondary amines researchgate.net
Pd₂(dba)₃BINAPNaOtBuTolueneCoupling with primary amines wikipedia.org
[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneCoupling with heterocyclic amines nih.gov

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. libretexts.org The reactivity of the aryl halide in the Sonogashira reaction follows the order I > Br > Cl, which again predicts a highly selective reaction at the C3-bromo position of this compound. ncsu.edu

This selectivity allows for the synthesis of 3-alkynyl-1-chloro-9-phenyl-9H-carbazole derivatives. These products are valuable intermediates, as the alkyne moiety can undergo a wide range of further transformations, including click chemistry, hydration, or reduction. Standard conditions involve catalysts like Pd(PPh₃)₂Cl₂/CuI in a solvent such as triethylamine (B128534) or DMF. wikipedia.orglibretexts.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

Pd CatalystCu(I) CocatalystBaseSolventTemperatureReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF / Et₃NRoom Temp. to 65 °C wikipedia.org
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMFRoom Temp. organic-chemistry.org
Pd(PhCN)₂Cl₂ / P(t-Bu)₃None (Cu-free)Cs₂CO₃DioxaneRoom Temp. organic-chemistry.org

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the this compound scaffold can participate in other palladium-catalyzed transformations. The same principle of C-Br bond hyper-reactivity compared to the C-Cl bond applies. For instance, the Heck reaction would allow for the selective coupling of the C3 position with alkenes to form 3-vinyl-1-chloro-9-phenyl-9H-carbazole derivatives. Similarly, Stille coupling, which utilizes organostannane reagents, and Negishi coupling, which employs organozinc reagents, would also proceed selectively at the C3 position to form new C-C bonds. nobelprize.orglibretexts.org These reactions expand the toolbox for creating diverse carbazole-based structures from a single, selectively addressable starting material.

The Hirao cross-coupling reaction is a palladium-catalyzed method for forming carbon-phosphorus (C-P) bonds, typically by reacting an aryl halide with a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide. This reaction provides a direct route to arylphosphonates and arylphosphine oxides.

Research on the closely related substrate, 3-bromo-9-phenyl-9H-carbazole, has demonstrated its successful participation in microwave-assisted, ligand-free Hirao reactions. researchgate.net It readily couples with diphenylphosphine (B32561) oxide and diethyl phosphite in the presence of Pd(OAc)₂ and a base like triethylamine. This indicates that this compound would undergo a similar selective phosphinoylation or phosphonoylation at the C3-bromo position. Studies on other dihaloarenes, such as 3-chloro-bromobenzene, have also shown selective Hirao coupling at the C-Br bond. mdpi.com This reaction is valuable for synthesizing phosphonate- and phosphinoyl-substituted carbazoles, which are of interest in materials science and medicinal chemistry.

Table 4: Hirao Reaction of 3-Bromo-9-phenyl-9H-carbazole with P(O)H Compounds Note: This data is for the analogous substrate 3-bromo-9-phenyl-9H-carbazole.

P(O)H ReagentCatalystBaseSolventConditionsProductYield (%)Reference
Diphenylphosphine oxidePd(OAc)₂Et₃NTolueneMW, 120 °C, 15 min(9-Phenyl-9H-carbazol-3-yl)diphenylphosphine oxide82 researchgate.net
Diethyl phosphitePd(OAc)₂Et₃NTolueneMW, 120 °C, 45 minDiethyl (9-phenyl-9H-carbazol-3-yl)phosphonate70 researchgate.net

Other Halogen-Based Functionalizations

The bromine atom at the C-3 position represents a versatile handle for further functionalization, primarily through halogen-metal exchange or palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange: The C-Br bond is significantly more reactive than the C-Cl bond in halogen-metal exchange reactions. Treatment with organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures would be expected to selectively generate a lithium species at the C-3 position. This lithiated intermediate could then be trapped with various electrophiles to introduce new functional groups.

Cross-Coupling Reactions: The C-3 bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Hirao couplings. These reactions would leave the C-1 chloro substituent intact, allowing for the selective introduction of aryl, vinyl, alkynyl, or amino groups at the C-3 position. For instance, the Hirao reaction, a palladium-catalyzed C-P bond-forming reaction, has been successfully applied to the related 3-bromo-9-phenyl-9H-carbazole, demonstrating the viability of this position for such transformations.

Table 1: Potential Halogen-Based Functionalizations (Hypothetical for Target Compound)

Reaction Type Reagents Potential Product at C-3
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl group
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Amino group

Functionalization of the Carbazole Ring System

C-H Functionalization of the Carbazole Core

Transition metal-catalyzed C-H activation has become a powerful tool for modifying heterocyclic scaffolds like carbazole. nih.gov The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents and the use of directing groups.

In this compound, the C-H bonds at positions C-2, C-4, C-5, C-6, C-7, and C-8 are available for functionalization. The positions ortho to the nitrogen atom (C-1 and C-8) are typically activated. Since the C-1 position is blocked by a chloro group, the C-8 position becomes a likely site for directed C-H activation. Many C-H functionalization strategies rely on a directing group installed on the N-9 position. nih.gov However, with an N-phenyl group already in place, directing group-assisted functionalization would require modification of the phenyl ring itself, which is discussed in section 3.3.

Direct, non-directed C-H functionalization would likely be influenced by the electron-withdrawing nature of the halogens. The most electron-rich positions of the unsubstituted carbazole are C-3 and C-6. With C-3 already substituted, the C-6 position could be a potential site for electrophilic aromatic substitution-type C-H functionalization reactions.

N-Substitution Modifications

This section is not directly applicable as the target compound, this compound, is already N-substituted with a phenyl group. The synthesis of the parent scaffold would typically involve the N-arylation of 3-bromo-1-chloro-9H-carbazole. This reaction is usually achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, coupling the carbazole nitrogen with an aryl halide.

Modification would involve the cleavage and replacement of the N-phenyl group, which is a chemically challenging and generally low-yielding process that is not commonly employed as a synthetic strategy.

Derivatization via the N-Phenyl Group

The N-phenyl group offers an additional site for chemical modification. The reactivity of this ring is separate from the carbazole core and would resemble that of a substituted benzene (B151609).

Electrophilic Aromatic Substitution: The carbazole moiety acts as an electron-donating group through the nitrogen atom, directing electrophilic aromatic substitution to the ortho and para positions of the N-phenyl ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at the C-4' position (para) and C-2'/C-6' positions (ortho). The C-4' position is generally favored due to reduced steric hindrance.

Directed Lithiation/Metalation: It is possible to introduce a directing group onto the N-phenyl ring to control the regioselectivity of its functionalization. For example, a directing group at the C-2' position could facilitate metalation at the C-3' position.

Table 2: Potential Derivatizations of the N-Phenyl Group (Hypothetical)

Position Reaction Type Reagents Potential Functional Group
C-4' (para) Nitration HNO₃, H₂SO₄ Nitro (-NO₂)
C-4' (para) Bromination Br₂, FeBr₃ Bromo (-Br)
C-4' (para) Acylation Acyl chloride, AlCl₃ Acyl (-COR)

Mechanistic Studies of Post-Synthetic Modifications

There are no published mechanistic studies on the post-synthetic modification of this compound due to the absence of experimental reports on its reactions.

Mechanistic investigations for the potential transformations discussed above would follow established pathways for analogous systems. For example:

Palladium-catalyzed cross-coupling reactions on the C-3 bromo position would proceed through the well-understood catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille) or migratory insertion (for Heck, Sonogashira), and reductive elimination.

C-H activation reactions are more complex and can involve various mechanisms depending on the metal catalyst and directing group used, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic cleavage of the C-H bond. nih.gov

Electrophilic substitution on the N-phenyl ring would occur via the standard mechanism involving the formation of a resonance-stabilized cationic intermediate (sigma complex).

Any future research on this specific molecule would need to conduct detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling, to elucidate the precise reaction pathways and understand the electronic and steric influence of the 1-chloro and 3-bromo substituents.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search for detailed spectroscopic and structural elucidation data for the chemical compound This compound , it has been determined that the specific experimental data required to construct the requested article is not publicly available at this time.

The compound is identified in chemical databases with the CAS Number 1960445-53-7 and the molecular formula C18H11BrClN. capotchem.com However, specific datasets pertaining to its advanced spectroscopic characterization, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS), could not be located in the available scientific literature and spectral databases.

While spectral information exists for structurally related compounds, such as 3-bromo-9-phenylcarbazole (B73726) and 3-bromocarbazole, the strict requirement to focus solely on this compound prevents the inclusion of this data as it would not accurately represent the target molecule's unique spectral properties. nih.govresearchgate.net The substitution pattern, particularly the presence and position of the chloro and bromo atoms, significantly influences the electronic environment of the carbazole core and the phenyl ring, leading to distinct shifts and fragmentation patterns that cannot be extrapolated from related structures.

Consequently, without the foundational experimental data, a scientifically accurate and thorough analysis for the specified sections and subsections—including the creation of detailed data tables and a discussion of research findings—cannot be provided.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

While specific FTIR spectra for 3-Bromo-1-chloro-9-phenyl-9H-carbazole are not widely published, the expected vibrational modes can be inferred from the analysis of its constituent functional groups and related carbazole (B46965) structures. The spectrum would be dominated by vibrations from the carbazole core, the N-phenyl substituent, and the carbon-halogen bonds.

Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the carbazole and phenyl rings.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond within the carbazole ring system is expected in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would result in strong bands in the 700-900 cm⁻¹ region, which are sensitive to the substitution pattern.

C-Cl and C-Br Stretching: The vibrations for the carbon-chlorine and carbon-bromine bonds are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. Specifically, C-Cl stretching is often found between 600-800 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency, usually in the 500-600 cm⁻¹ range.

Analysis of the closely related compound 3-Bromo-9-phenylcarbazole (B73726) via ATR-IR spectroscopy confirms the presence of these characteristic vibrational regions. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and transitions within the molecule, which are fundamental to its potential applications in optoelectronic devices.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to different electronic transitions. Based on studies of similar carbazole derivatives, these transitions can be assigned as follows:

π-π Transitions:* Intense absorption bands observed at shorter wavelengths (typically below 300 nm) are attributable to localized π-π* transitions within the carbazole moiety. nih.gov For instance, 9-methyl-9H-carbazole exhibits a strong absorption centered around 293 nm. nih.gov

Intramolecular Charge Transfer (ICT): The electronic coupling between the electron-donating carbazole unit and the attached phenyl ring, as well as the halogen substituents, can lead to weaker, lower-energy absorption bands. nih.gov These bands, often appearing as tails extending to longer wavelengths (e.g., above 350 nm), are assigned to intramolecular charge transfer transitions. nih.govresearchgate.net The halogen atoms (Br and Cl) can influence the energy of these transitions through their inductive and mesomeric effects.

Table 1: Expected UV-Visible Absorption Characteristics
Transition TypeExpected Wavelength RegionOrigin
π-π* Transition~290-300 nmLocalized transition on the carbazole core nih.gov
n-π* TransitionMid-energy bandsTransition involving non-bonding electrons researchgate.net
Intramolecular Charge Transfer (ICT)> 350 nmElectron transfer between carbazole and substituent groups nih.govresearchgate.net

Photoluminescence and Emission Properties

The emission properties of carbazole derivatives are highly sensitive to their molecular structure and environment. For 9-phenyl-9H-carbazole based compounds, photoluminescence can be complex:

Fluorescence: In solution at room temperature, many 9-phenyl-9H-carbazole derivatives exhibit very weak fluorescence. nih.gov This faint emission is typically attributed to a locally excited (LE) state of the carbazole moiety. nih.gov

Phosphorescence: In a rigid matrix at low temperatures (e.g., 77 K), carbazole-based compounds can display phosphorescence. For example, 9-methyl-9H-carbazole shows a phosphorescent trace between 420 and 480 nm. nih.gov

ICT Emission: In rigid states, such as in frozen solvents at 77 K or in thin films, a strong emission band at longer wavelengths (e.g., ~540 nm) can appear. nih.gov This intense yellowish emission is often assigned to an ICT transition, which becomes more favorable in a rigid environment that restricts non-radiative decay pathways. nih.gov

Aggregation-Induced Emission (AIE): Some carbazole luminophores demonstrate AIE, where the molecule is non-emissive in solution but becomes highly luminescent upon aggregation. nih.gov This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. nih.gov

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. For this compound, this method would be employed to investigate processes such as:

Intersystem Crossing (ISC): This is the transition from a singlet excited state (S₁) to a triplet excited state (T₁). The presence of a heavy bromine atom in the molecule is expected to significantly enhance the rate of ISC due to increased spin-orbit coupling. sci-hub.se

Triplet State Lifetime: The technique can measure the lifetime of the triplet state, which is a critical parameter for applications in phosphorescent organic light-emitting diodes (PhOLEDs). Carbazole-fused derivatives have been shown to possess long-lived triplet excited states. sci-hub.se

Excited State Relaxation Pathways: By monitoring the formation and decay of different transient species, the entire relaxation pathway of the photoexcited molecule can be mapped, including internal conversion and fluorescence/phosphorescence decay rates.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the reviewed literature, a comprehensive understanding of its likely structural features can be derived from the crystallographic data of closely related analogues.

Studies on compounds like 9-Benzyl-3-bromo-9H-carbazole and 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole consistently show two key structural characteristics: nih.govnih.gov

Planarity of the Carbazole Core: The tricyclic carbazole ring system is essentially planar, with very small root-mean-square (r.m.s.) deviations. nih.govnih.govnih.govresearchgate.net

Orientation of the N-Substituent: The phenyl group attached to the nitrogen atom is typically oriented nearly perpendicular to the plane of the carbazole core. Dihedral angles between the carbazole plane and the attached aromatic ring are consistently reported in the range of 87-92°. nih.govnih.gov

This orthogonal arrangement minimizes steric hindrance and has significant implications for the electronic properties of the molecule, as it influences the degree of π-conjugation between the carbazole and the N-phenyl ring.

Table 2: Crystallographic Data of Structurally Similar Carbazole Derivatives
CompoundCrystal SystemR.M.S. Deviation of Carbazole Core (Å)Dihedral Angle with N-Substituent (°)Reference
9-Benzyl-3-bromo-9H-carbazoleOrthorhombic0.01387.1 nih.govresearchgate.net
3-Bromo-9-(4-chlorobenzyl)-9H-carbazoleOrthorhombic0.02891.2 nih.gov
3-bromo-9-ethyl-9H-carbazoleOrthorhombic0.026N/A (Aliphatic substituent) nih.govresearchgate.net
3-Bromo-9-(4-fluorobenzyl)-9H-carbazoleNot Specified0.02488.2 nih.gov

Based on this comparative data, it is predicted that this compound would crystallize in a system such as the orthorhombic system, exhibiting a planar carbazole unit with the N-phenyl ring twisted at a dihedral angle approaching 90°.

Information on the Crystal Structure of this compound is Not Currently Available

A thorough search of scientific literature and chemical databases did not yield specific single crystal X-ray diffraction or crystal structure analysis data for the compound this compound. While crystallographic information is available for structurally related carbazole derivatives, such as 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole, these compounds differ in their substitution patterns and therefore have distinct crystal structures.

The stringent requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules, as their structural parameters would not be representative of the target compound. The generation of scientifically accurate data tables and a detailed analysis for the specified sections is contingent upon the availability of experimental results from the single crystal X-ray diffraction of this compound.

At present, no public records of such an analysis could be located. Therefore, the requested article sections on "" cannot be completed at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural properties of organic molecules.

The electronic structure of a molecule, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its photophysical properties and its potential in electronic devices. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's color, excitability, and chemical reactivity. irjweb.com

For donor-acceptor (D-A) type molecules, the spatial distribution of these frontier orbitals is also significant. In many carbazole-based D-A systems, the HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is centered on the acceptor unit. nankai.edu.cn The introduction of substituents can selectively tune these energy levels. For instance, arylation at the 9-position of carbazole is known to lower the HOMO energy level, which is beneficial for achieving a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn

Computational studies on various carbazole derivatives have shown that the HOMO-LUMO gap can be precisely controlled. The calculated gaps are often in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn For example, studies on donor-acceptor-donor compounds featuring carbazole donors show that the nature of the acceptor and the connecting π-bridge significantly modulates the LUMO energy level, thereby tuning the energy gap. nankai.edu.cn

Table 1: Calculated and Experimental Frontier Orbital Energies for Selected Carbazole Derivatives
CompoundMethodHOMO (eV)LUMO (eV)Gap (eV)Reference
N-phenylcarbazole derivative (3a)Calculated-5.74-2.223.52 scispace.com
Carbazole-Benzothiadiazole derivative (1)Calculated (B3LYP/6-31G(d))-5.22-1.803.42 nankai.edu.cn
Carbazole-Benzothiadiazole derivative (1)Experimental (CV)-5.32-2.372.95 nankai.edu.cn
Carbazole-Anthracene derivative (3)Calculated (B3LYP/6-31G(d))-5.24-2.452.79 nankai.edu.cn
Carbazole-Anthracene derivative (3)Experimental (CV)-5.34-2.852.49 nankai.edu.cn

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. Vibrational spectroscopy, such as infrared (IR) spectroscopy, is a key characterization technique. DFT calculations can predict the harmonic vibrational frequencies of a molecule. rsc.org

For N-substituted carbazoles, including the parent 9-phenylcarbazole (B72232), studies have shown that a coupled computational-experimental approach is essential for a robust interpretation of vibrational spectra. rsc.org Theoretical calculations performed at the ωB97X-D/6-311++G(d,p) level of theory have been successful in predicting the IR spectra of these compounds. A comparison between calculated and experimental spectra often reveals that the observed bands can be attributed to a combination of both monomeric and dimeric forms of the carbazole derivatives in the solid state. rsc.org Excellent correlations between experimental and calculated vibrational energies are typically achieved, with scaling factors of 0.95–0.96 being applied to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational model. rsc.orgnih.gov

This predictive power is not limited to IR spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-visible spectroscopy. researchgate.net These calculations help in assigning the nature of electronic transitions, for instance, distinguishing between π–π* transitions localized on the carbazole core and intramolecular charge-transfer (ICT) transitions in D-A systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules over time. nih.gov These methods are particularly valuable for understanding conformational changes, intermolecular interactions, and the stability of molecular complexes, such as a ligand bound to a protein. bcrcp.ac.innih.gov

For carbazole derivatives, MD simulations have been employed to investigate their potential as therapeutic agents. For example, in a study designing a novel ligand for the p53 mutant protein, a carbazole-based compound (PK9324) was used as a template. bcrcp.ac.in MD simulations were performed to confirm the binding affinity and stability of the designed molecule within the protein's binding pocket. The root-mean-square deviation (RMSD) of the protein-ligand complex and the ligand itself were monitored over the simulation time (e.g., 100 ns) to ensure that the ligand remained stably bound in a consistent conformation. Such simulations indicated that the carbazole-derived ligand complexes exhibited stable fluctuations, confirming their stability at the binding site. bcrcp.ac.in

While specific MD simulations for 3-Bromo-1-chloro-9-phenyl-9H-carbazole are not reported, these examples demonstrate the applicability of the technique. MD simulations could be used to explore its interactions with biological targets or to understand its aggregation behavior and morphology in thin films for materials science applications. mdpi.com

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including catalytic cycles, transition states, and factors controlling regioselectivity. The Hirao reaction, a palladium- or nickel-catalyzed cross-coupling reaction to form P-C bonds, is a relevant transformation for functionalizing aryl halides like this compound. researchgate.netnih.gov

Theoretical calculations have been instrumental in understanding the mechanism of the Hirao reaction. nih.gov Quantum chemical calculations can model the entire catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination. nih.gov Studies have focused on identifying the true nature of the active catalyst, which can be ambiguous from experimental data alone. For Pd(OAc)₂-promoted reactions, calculations suggest that a "(HOY₂P)₂Pd(0)" species is the real catalyst, where the excess phosphine (B1218219) oxide reagent itself acts as a P-ligand. nih.gov Computational models can determine the thermodynamics and kinetics of each step, revealing, for example, that oxidative addition is often the rate-determining step. nih.gov

Furthermore, computational studies can rationalize the regioselectivity of reactions such as C-H functionalization, which is a major area in carbazole chemistry. chim.it By calculating the energies of different possible reaction pathways and intermediates, researchers can predict and explain why a reaction occurs at a specific position on the carbazole ring. For instance, in directed C-H activation reactions, computational studies can validate the proposed mechanism and the role of the directing group. chim.it

Heavy-Atom Effect Elucidation through Computational Methods

The presence of heavy atoms, such as bromine, in a molecule can significantly influence its photophysical properties through the "heavy-atom effect." This effect enhances spin-orbit coupling (SOC), which facilitates transitions between electronic states of different spin multiplicity (i.e., singlets and triplets). researchgate.netacs.org Computational methods are crucial for quantifying the SOC and understanding its consequences.

For halogenated carbazole derivatives, the heavy-atom effect of bromine has been shown to be significant. nih.gov Introducing bromine atoms can increase the rate of intersystem crossing (ISC, S₁ → Tₙ) and, importantly for applications like Thermally Activated Delayed Fluorescence (TADF), the rate of reverse intersystem crossing (rISC, T₁ → S₁). researchgate.netacs.org By promoting rISC, the heavy-atom effect allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlets, which can greatly enhance the efficiency of Organic Light-Emitting Diodes (OLEDs). acs.org

Theoretical studies, such as TD-DFT calculations, can analyze the natural transition orbitals (NTOs) and spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet and triplet states. nih.gov In brominated carbazoles, it has been shown that the lone pair electrons of the bromine atom can participate in the resonance system, acting as an electron-donating group that influences the distribution of the frontier orbitals and increases SOC. nih.gov Relativistic calculations have confirmed that the position of the bromine atom on the carbazole unit can have a significant impact on the magnitude of the SOCME. nih.gov In some cases, an unusual "inverse heavy-atom effect" has been predicted, where a bromine substituent acts as a π-electron acceptor, altering the SOC in unexpected ways. nih.gov

Conformational Analysis and Molecular Geometry

The three-dimensional structure of a molecule dictates its physical and chemical properties. Computational chemistry can accurately predict molecular geometries, which can be validated by experimental techniques like X-ray crystallography.

For carbazole derivatives, a key structural feature is the planarity of the tricyclic carbazole ring system. DFT calculations and X-ray diffraction studies on numerous analogs consistently show that the carbazole core is essentially planar. acs.org Another critical parameter is the conformation defined by the dihedral angle between the plane of the carbazole unit and the plane of the substituent at the 9-position, such as the phenyl ring.

While the specific crystal structure of this compound is not available, data from closely related compounds provide a clear indication of its likely geometry. DFT calculations on similar molecules containing carbazole moieties bonded to a phenyl ring show that the addition of halogen atoms has only a minor impact on the ground-state molecular geometry. acs.org

Table 2: Key Geometric Parameters for Carbazole Analogs from X-ray Crystallography
CompoundCarbazole Ring Planarity (r.m.s. deviation, Å)Dihedral Angle with N-Substituent Ring (°)Reference
9-Benzyl-3-bromo-9H-carbazole0.01387.1(2) nih.gov (via ResearchGate)
3-Bromo-9-(4-chlorobenzyl)-9H-carbazole0.028 (mean deviation)91.2(3) scientific.net (via PubMed)

These studies indicate that the phenyl group at the 9-position is typically oriented nearly perpendicular to the plane of the carbazole ring. This twisted conformation is a result of steric hindrance and has important implications for the electronic properties, as it can disrupt π-conjugation between the phenyl ring and the carbazole nitrogen, effectively isolating the electronic systems of the two moieties. DFT calculations can accurately predict these dihedral angles and explore the energetic landscape of different rotational conformations. researchgate.net

After a comprehensive search for the chemical compound "this compound," it has become evident that there is no specific, publicly available research data corresponding to this exact molecule and its applications in materials science. The search results consistently point to related but structurally distinct compounds, such as "3-Bromo-9-phenyl-9H-carbazole" or "3-Bromo-9H-carbazole," which lack the specified "1-chloro" substituent.

The user's request is highly specific, demanding that the article focus solely on "this compound" and adhere strictly to a detailed outline of its applications. To maintain scientific accuracy and adhere to the user's explicit instructions, it is not possible to generate content based on different compounds as this would be misleading and fall outside the requested scope.

Therefore, this article cannot be generated as requested due to the absence of scientific literature on the specific compound "this compound."

Applications in Advanced Materials Science

Polymer Chemistry

The incorporation of 3-Bromo-1-chloro-9-phenyl-9H-carbazole into polymeric structures offers a pathway to novel materials with tailored electronic and photophysical properties. The presence of multiple reactive sites—the bromo and chloro substituents—allows for various polymerization strategies, making it a versatile building block in polymer synthesis.

Monomer in Conducting Polymers

While direct homopolymerization of this compound is not widely documented, its structure is analogous to other carbazole (B46965) derivatives that serve as monomers for hole-transporting polymers. nih.govosti.govresearchgate.net The carbazole moiety is inherently electron-rich and possesses excellent hole-transporting capabilities, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The halogen substituents on the carbazole ring can further modulate these properties. For instance, halogenation is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the monomer, which in turn affects the charge injection and transport properties of the resulting polymer.

Polymerization Strategies

Several polymerization strategies can be envisioned for monomers like this compound, leveraging the reactivity of its halogen substituents.

Suzuki Coupling Reaction: This is a powerful cross-coupling method for the synthesis of conjugated polymers. The bromo and chloro atoms on the carbazole ring can participate in palladium-catalyzed Suzuki coupling reactions with monomers containing boronic acid or boronic ester functionalities. For example, copolymerization with fluorene-2,7-diboronic acid or its esters could yield carbazole-fluorene copolymers, a class of materials known for their blue emission and high thermal stability. nih.gov

Yamamoto Coupling: This method involves the nickel-catalyzed polymerization of dihaloaromatic compounds and is another viable route for creating conjugated polymers from this compound.

Buchwald-Hartwig Amination: This cross-coupling reaction could be employed to synthesize polymers by forming carbon-nitrogen bonds. While less common for creating the main conjugated backbone, it can be used to functionalize the polymer or create specific linkages. osti.gov

Electropolymerization: Carbazole and its derivatives can often be polymerized electrochemically to form thin, conductive polymer films directly on an electrode surface. This technique offers a direct way to fabricate active layers for electronic devices.

Copolymer Design and Synthesis

The true potential of this compound likely lies in its use as a comonomer in copolymerization reactions. By strategically combining it with other aromatic monomers, materials with a wide range of properties can be designed and synthesized.

For instance, the copolymerization with electron-deficient monomers, such as benzothiadiazole or fluorenone derivatives, can lead to donor-acceptor (D-A) copolymers. researchgate.netrsc.org These D-A copolymers often exhibit intramolecular charge transfer, resulting in red-shifted absorption and emission spectra, which is desirable for applications in broadband photodetectors and solar cells.

A common strategy involves the Suzuki coupling of a dihalogenated carbazole monomer with a diboronic acid or ester of another aromatic compound, such as fluorene. The general synthetic route for such a copolymerization is depicted below:

The specific reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high molecular weight polymers with desirable properties.

Structure-Property Relationships in Material Design

The performance of materials derived from this compound is intrinsically linked to its molecular structure. The halogen substituents and the N-phenyl group play pivotal roles in determining the optoelectronic properties of the resulting polymers.

Influence of Halogenation on Optoelectronic Properties

The presence of both bromine and chlorine atoms on the carbazole ring is expected to have a significant impact on the electronic properties of the monomer and its corresponding polymers.

Energy Level Tuning: Halogens are electron-withdrawing groups, and their introduction onto the carbazole core generally lowers the HOMO and LUMO energy levels. This can improve the air stability of the material and facilitate charge injection from common electrodes in electronic devices.

Intersystem Crossing: The "heavy atom effect" of bromine can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly important for the design of host materials for phosphorescent OLEDs (PhOLEDs), where efficient energy transfer to a phosphorescent guest emitter is required.

Solubility and Morphology: Halogenation can also influence the solubility of the resulting polymers, which is a critical factor for solution-based processing techniques. Furthermore, the presence of halogens can affect the intermolecular packing and thin-film morphology, which in turn impacts charge transport.

Below is a table summarizing the expected effects of halogenation on key optoelectronic properties.

PropertyInfluence of Halogenation (Bromo and Chloro)
HOMO/LUMO Energy Levels Lowering of both HOMO and LUMO levels.
Band Gap Can be tuned depending on the position and nature of the halogen.
Photoluminescence May lead to red-shifted emission and potentially lower quantum yields.
Intersystem Crossing Rate Increased due to the heavy atom effect of bromine.
Solubility Can be improved, aiding in solution processability.
Thermal Stability Generally high, characteristic of carbazole-based materials.

Impact of N-Substitution on Material Performance

The substitution at the 9-position (N-position) of the carbazole ring is a common strategy to modify its properties. The N-phenyl group in this compound has several important consequences for material performance.

Solubility and Processability: The bulky N-phenyl group disrupts the planarity of the polymer chain, which can prevent strong intermolecular aggregation and improve the solubility of the polymer in common organic solvents. This is highly beneficial for fabricating devices using solution-based techniques like spin-coating and inkjet printing.

Thermal Stability: The introduction of the N-phenyl group can enhance the thermal stability and raise the glass transition temperature (Tg) of the resulting polymer. A high Tg is crucial for the long-term operational stability of organic electronic devices, as it prevents morphological changes at elevated temperatures.

Electronic Properties: The N-phenyl group can also influence the electronic properties of the carbazole unit. Twisting the phenyl group out of the plane of the carbazole can disrupt π-conjugation to some extent, which can lead to a blue-shift in the absorption and emission spectra and an increase in the triplet energy level. This is a desirable feature for host materials in blue PhOLEDs.

The table below outlines the general impact of N-phenyl substitution on the performance of carbazole-based materials.

PropertyImpact of N-Phenyl Substitution
Solubility Generally increased.
Thermal Stability (Tg) Typically enhanced.
Molecular Packing Disrupted, leading to more amorphous films.
Triplet Energy Can be increased due to reduced conjugation.
Charge Transport Can be influenced by changes in morphology and electronic coupling.

Molecular Organization and Thin Film Properties

Detailed experimental studies and specific research findings on the molecular organization and thin-film properties of this compound are not extensively available in the current scientific literature. However, the properties of thin films are fundamentally dictated by the molecule's inherent structure and the intermolecular forces that govern its assembly. For carbazole derivatives, the substitution pattern on the carbazole core plays a crucial role in determining the solid-state packing, which in turn influences the material's electronic and photophysical properties in thin-film devices.

The introduction of halogen atoms like bromine and chlorine can significantly influence the molecular organization through halogen bonding and other non-covalent interactions. Current time information in Pasuruan, ID. In related halogen-substituted carbazoles, these interactions have been shown to affect the supramolecular assembly, leading to varied intermolecular arrangements and molecular orientations within the solid state. Current time information in Pasuruan, ID. For instance, many carbazole derivatives are known to adopt a herringbone-type packing structure in their crystalline form. mdpi.com

The planarity of the carbazole unit, combined with the steric and electronic effects of the bromo, chloro, and phenyl substituents, would be expected to define the intermolecular π-π stacking and other van der Waals interactions. The phenyl group at the 9-position, in particular, introduces a significant steric factor that influences the molecular conformation and can prevent overly dense packing, which might be beneficial for achieving amorphous thin films with high glass transition temperatures—a desirable trait for the morphological stability of organic electronic devices. nih.govnih.gov

The morphology of thin films, whether amorphous or crystalline, is critical for applications in organic electronics. Amorphous films often provide isotropic charge transport and good film-forming properties, while crystalline films can exhibit higher charge carrier mobilities along specific axes. nih.gov The specific arrangement of this compound molecules in a thin film would determine the efficiency of charge transport between adjacent molecules, directly impacting the performance of devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Thin-Film Transistors (OTFTs). rsc.orgub.edu

Further research, including single-crystal X-ray diffraction studies and thin-film morphological analyses (e.g., Atomic Force Microscopy and X-ray Diffraction), is necessary to elucidate the precise molecular packing and thin-film characteristics of this compound. Such studies would provide the empirical data needed to establish a clear structure-property relationship for this specific compound.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on establishing efficient and environmentally benign methods for synthesizing 3-Bromo-1-chloro-9-phenyl-9H-carbazole. Current synthetic routes for similar poly-functionalized carbazoles often rely on multi-step processes, including classical methods like the Graebe-Ullmann reaction and modern transition-metal-catalyzed C-H activation or cross-coupling reactions. chim.itnih.gov For this specific compound, a likely synthetic strategy would involve the initial synthesis of a di-halogenated carbazole (B46965) precursor followed by N-arylation.

A key future direction will be the development of "green" synthetic protocols. This includes employing microwave-assisted reactions to reduce reaction times, using magnetically recoverable palladium nanocatalysts for easier purification and catalyst recycling, and exploring one-pot tandem reactions that combine steps like Buchwald-Hartwig amination and direct arylation. organic-chemistry.org The goal will be to move away from harsh reaction conditions, stoichiometric reagents, and expensive, non-recoverable catalysts, making the synthesis more scalable and sustainable. organic-chemistry.org Research into Lewis acid-mediated cascade annulations could also provide innovative one-pot methods to construct the core carbazole scaffold with the desired substitution pattern. nih.govrsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Drastic reduction in reaction times, improved yields.Optimization of solvent and base conditions under microwave irradiation.
Heterogeneous Catalysis Use of recoverable and reusable catalysts (e.g., Pd on biochar). organic-chemistry.orgDeveloping robust catalysts that resist leaching and deactivation over multiple cycles.
One-Pot Tandem Reactions Increased efficiency by combining multiple synthetic steps without isolating intermediates. organic-chemistry.orgDesigning catalyst systems compatible with sequential cross-coupling reactions.
Lewis Acid-Mediated Annulation Access to highly functionalized carbazoles in a single step. bgu.ac.ilExploring the regioselectivity of cyclization for chloro- and bromo-substituted precursors.

Exploration of Advanced Functionalization Strategies for Diverse Derivatives

The bromine and chlorine atoms on the this compound scaffold are ideal handles for further functionalization, opening avenues to a vast library of new derivatives. The bromine at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Hirao reactions. researchgate.netnih.gov

Future research will focus on leveraging these reactive sites to introduce a wide array of functional groups to precisely tune the molecule's electronic and photophysical properties. For instance:

Suzuki Coupling: Introducing aryl or heteroaryl groups can extend the π-conjugation, shifting absorption and emission spectra, which is crucial for tuning colors in OLEDs. nih.gov

Buchwald-Hartwig Amination: Attaching electron-donating triphenylamine (B166846) or other amino moieties can enhance hole-transporting capabilities.

Cyanation: Introducing cyano groups can increase electron affinity, creating materials with bipolar charge-transport characteristics. nih.gov

Phosphinoylation: Adding phosphine (B1218219) oxide groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to materials with high triplet energy, suitable as hosts for blue phosphorescent OLEDs. researchgate.net

Site-selective C-H functionalization will also be a critical area of exploration. chim.it While the 3- and 1-positions are occupied, transition metal-catalyzed reactions could be developed to target other positions on the carbazole or the N-phenyl ring, enabling the creation of complex, multi-substituted architectures with tailored properties for specific optoelectronic applications. elsevierpure.comresearchgate.net

Rational Design of Next-Generation Carbazole-Based Materials

The rational design of new materials based on the this compound core will be a primary research driver. Carbazole derivatives are renowned for their excellent hole-transporting ability, high thermal stability, and high triplet energy, making them exceptional candidates for organic electronics. elsevierpure.comijtrd.com

Future design strategies will likely focus on creating:

Bipolar Host Materials: By functionalizing the core with both electron-donating and electron-accepting moieties, researchers can design molecules that facilitate the transport of both holes and electrons. This is critical for improving efficiency and reducing operating voltage in OLEDs. ossila.com

Thermally Activated Delayed Fluorescence (TADF) Emitters: The rigid carbazole structure is an excellent platform for designing TADF molecules, which can harvest both singlet and triplet excitons to achieve nearly 100% internal quantum efficiency in OLEDs. The strategic placement of donor and acceptor groups, for which this molecule is pre-functionalized, is key to achieving a small energy gap between the lowest singlet and triplet excited states.

Organic Photovoltaic (OPV) Materials: As an electron-rich donor unit, the carbazole core can be coupled with various acceptor units to create donor-acceptor molecules for use in the active layer of organic solar cells. nih.gov

Porous Organic Polymers: The functional handles on the molecule can be used to incorporate it as a building block into microporous organic polymers for applications in gas storage and separation. tandfonline.com

Deeper Integration of Theoretical and Experimental Approaches

A synergistic approach combining computational modeling and experimental synthesis will be essential for accelerating the development of materials derived from this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will play a crucial role in predicting the structural, electronic, and photophysical properties of newly designed derivatives before their synthesis. acs.org

This integrated approach will enable researchers to:

Predict Optoelectronic Properties: Computationally screen potential derivatives for key parameters like HOMO/LUMO energy levels, triplet energies, charge mobility, and absorption/emission spectra. acs.orgresearchgate.net

Guide Synthetic Efforts: Prioritize the synthesis of the most promising candidates identified through theoretical modeling, saving significant time and resources.

This feedback loop, where theoretical predictions guide experimental work and experimental results refine theoretical models, will be fundamental to the rational design of next-generation materials.

Expanding the Scope of Material Applications

While the primary application focus for functionalized carbazoles is in OLEDs and other optoelectronics, future research on derivatives of this compound could expand into several other cutting-edge fields. elsevierpure.comtandfonline.com

Potential future application areas include:

Perovskite Solar Cells (PSCs): Carbazole-based molecules are increasingly used as hole-transporting materials (HTMs) in PSCs, offering high efficiency and stability. The functional handles on this molecule would allow for fine-tuning of its energy levels to better align with the perovskite absorber layer.

Chemical Sensors: The inherent fluorescence of the carbazole core can be harnessed for sensing applications. By attaching specific receptor groups, derivatives could be designed to detect ions or small molecules through changes in their fluorescence ("turn-on" or "turn-off" sensing). nih.gov

Biological and Medicinal Chemistry: The carbazole scaffold is a privileged structure found in many biologically active natural products and synthetic drugs. nih.govnih.gov Further functionalization of this compound could lead to the discovery of novel compounds with potential therapeutic applications, such as anticancer or neuroprotective agents. nih.gov

The unique substitution pattern of this compound positions it as a versatile platform for innovation across multiple scientific disciplines, from materials science to medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.